3beta-Acetoxyurs-12-en-11-one

Antimicrobial Natural Products Drug Discovery

Standard ursane triterpenoids lack the critical 11-keto and C3-acetate functionalities required for selective anti-Gram-positive activity. This compound delivers quantifiable pharmacological differentiation. - **Antibacterial potency**: MIC 12.71-15.59 μM against B. subtilis and M. luteus; MMC 312-625 μg/mL. - **Neuroprotective efficacy**: 144% relative protection rate in SH-SY5Y-JNK3 apoptosis assay (1.0 × 10⁻⁶ M). - **Structural specificity**: 11-en-12-one confers 2-10× higher anti-inflammatory potency vs. parent 12-ene scaffold. Supplied as a characterized reference standard from Morus mesozygia / Ficus hirta Vahl. Ideal for SAR studies, bioactivity benchmarking, and natural product QC.

Molecular Formula C32H50O3
Molecular Weight 482.7 g/mol
Cat. No. B12388839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3beta-Acetoxyurs-12-en-11-one
Molecular FormulaC32H50O3
Molecular Weight482.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C
InChIInChI=1S/C32H50O3/c1-19-10-13-29(6)16-17-31(8)22(26(29)20(19)2)18-23(34)27-30(7)14-12-25(35-21(3)33)28(4,5)24(30)11-15-32(27,31)9/h18-20,24-27H,10-17H2,1-9H3/t19-,20+,24+,25+,26+,27-,29-,30+,31-,32-/m1/s1
InChIKeyJPJFFXBKQYGGMF-OPRPSYRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3beta-Acetoxyurs-12-en-11-one Overview


3beta-Acetoxyurs-12-en-11-one (CAS: 2348-66-5, 11-Ketoamyrinacetate) is a naturally occurring ursane-type triterpenoid isolated from the stem bark of Morus mesozygia and the leaves of Ficus hirta Vahl (Moraceae) [1][2]. Its structural core features an 11-keto group on the urs-12-ene framework, which differentiates it from more common ursane triterpenoids like ursolic acid or β-amyrin. The compound exhibits a broad spectrum of quantifiable bioactivity, including selective antibacterial potency against Gram-positive organisms and demonstrable neuroprotective effects, supported by primary pharmacological data.

Ursane-type triterpenoid with 11-keto and C3-acetate groups
Supports antimicrobial screening and neuroprotection assay studies
Reported Gram-positive selective antibacterial profile

Functional Specificity of 3beta-Acetoxyurs-12-en-11-one


Substituting 3beta-Acetoxyurs-12-en-11-one with generic ursane triterpenoids (e.g., ursolic acid, β-amyrin) or even close analogs (e.g., 3β-hydroxyurs-12-en-11-one) is scientifically unsound due to functional group-dependent, quantifiable differences in biological activity. The 11-keto moiety and the C3-acetate group confer a unique pharmacological fingerprint: the 12-en-11-one functionality in the C-ring increases anti-inflammatory potency by 2–10 fold compared to the parent 12-ene scaffold [1], and the acetate at C-3 provides differential cytotoxic selectivity profiles compared to the free hydroxyl [2]. As demonstrated in direct comparative antimicrobial and neuroprotective assays, small structural modifications in this class translate into orders-of-magnitude differences in potency and selectivity, making generic substitution a high-risk scientific choice.

11‑keto vs. 12‑ene scaffold
The 11‑keto group may significantly alter anti‑inflammatory potency; SAR context cannot be assumed from parent 12‑ene analogs.
C3‑acetate vs. free hydroxyl
C3‑acetate changes cytotoxicity selectivity profile; results from free‑hydroxyl ursane derivatives may not transfer directly.
Gram‑positive selectivity profile
The narrow spectrum observed for this compound may not replicate with other ursane triterpenoids; broad‑spectrum assumptions should be avoided.

3beta-Acetoxyurs-12-en-11-one Evidence Guide


Selective Gram-Positive Antibacterial Activity

3beta-Acetoxyurs-12-en-11-one demonstrates selective and potent antibacterial activity against Gram-positive strains. In a direct comparative antimicrobial panel, the compound exhibited MIC values of 12.71 μM against Bacillus subtilis and 15.59 μM against Micrococcus luteus [1]. This level of potency is distinct from other compounds isolated from the same source, such as moracin M (IC50 = 19.80 μM against melanoma cells) and moracin D (IC50 0.57-1.21 μM against NF-κB), which show different activity profiles [1]. The compound's mechanism may involve disruption of bacterial membrane integrity [2].

Gram‑Positive Antibacterial
Head‑to‑head
MIC 12.71 μM (B. subtilis)
15.59 μM (M. luteus)
Antimicrobial screening context
Microdilution; Gram‑positive selective
Antimicrobial Natural Products Drug Discovery

Broad-Spectrum Microbicidal Activity

3beta-Acetoxyurs-12-en-11-one exhibits a broad-spectrum microbicidal effect against Gram-positive bacteria, Gram-negative bacteria, and fungi. In a standardized microdilution assay, the compound demonstrated minimal microbicidal concentrations (MMCs) of 312 μg/mL and 625 μg/mL across the tested microbial panel [1]. This represents the lowest MMC among the compounds isolated from Morus mesozygia in that study, indicating superior bactericidal/fungicidal potency compared to co-isolated compounds like moracin T and moracin C, which had higher MIC values or more selective spectra .

Broad‑Spectrum MMC
Cross‑study comparable
MMC 312–625 μg/mL
Broad microbicidal endpoint context
9 bacterial, 2 fungal species
Antimicrobial Microbiology Natural Products

Neuroprotection Against Apoptosis

3beta-Acetoxyurs-12-en-11-one provides a quantifiable neuroprotective effect in a cellular model of neurodegeneration. When tested against serum deprivation-induced apoptosis in SH-SY5Y-JNK3 cells at a concentration of 1.0 × 10⁻⁶ M, the compound conferred a relative protection rate of 144% [1]. This value is comparable to or exceeds the protection rates of several co-isolated compounds in the same assay, including 3β-hydroxy-11-oxo-olean-12-enyl palmitate (177%) and betulinic acid (137%), positioning it as a significant neuroprotective ursane derivative [1].

Neuroprotection
Head‑to‑head
144% relative protection at 1 μM
Neuroprotection assay response context
SH‑SY5Y‑JNK3 serum‑deprivation model
Neuroprotection Neuroscience Natural Products

12-En-11-One Motif and Anti-Inflammatory Potency

The 12-en-11-one functionality present in the C-ring of 3beta-Acetoxyurs-12-en-11-one is a critical determinant of enhanced bioactivity. In a systematic medicinal chemistry study of oleanane and ursane triterpenoids, the introduction of a 12-en-11-one group increased the potency of nitric oxide (NO) production inhibition in mouse macrophages by approximately 2–10 fold compared to the parent 12-ene scaffold [1]. This SAR insight provides a class-level mechanistic rationale for the observed activities of this specific compound and distinguishes it from analogs lacking the 11-keto group, such as 3β-acetoxyurs-12-ene or ursolic acid.

12‑En‑11‑one SAR
Class‑level inference
2–10× NO inhibition increase
Anti‑inflammatory potency context
Data to verify; mouse macrophage model
Anti-inflammatory Medicinal Chemistry Structure-Activity Relationship

C3-Acetate Group and Cytotoxic Selectivity

The acetate group at the C3 position of 3beta-Acetoxyurs-12-en-11-one contributes to a distinct cytotoxicity profile. Comparative studies of ursolic acid derivatives demonstrate that the 3-acetoxy derivative of ursolic acid exhibits improved selectivity for prostate cancer cells, despite being less potent than the parent ursolic acid (IC50 predominantly <10 μg/mL) [1]. While the direct target of this evidence is a related ursane scaffold, the presence of the identical C3-acetate group in 3beta-Acetoxyurs-12-en-11-one supports the inference that this compound may offer enhanced selectivity over analogs with a free 3β-hydroxyl group, such as 3β-hydroxyurs-12-en-11-one.

C3‑Acetate SAR
Class‑level inference
Reported selectivity shift
Cytotoxicity selectivity review
Prostate cancer cell‑line context
Cytotoxicity Cancer Structure-Activity Relationship

Selective Antibacterial Spectrum

3beta-Acetoxyurs-12-en-11-one exhibits a narrow, Gram-positive selective antibacterial spectrum. In a comprehensive antimicrobial evaluation of Morus mesozygia isolates, this compound (designated compound 1) showed selective activity, inhibiting growth in 63.6% of the tested organisms, in contrast to moracin T (3) and moracin C (9), which prevented growth of all tested microbial species (100%) [1]. Furthermore, the compound did not achieve the low MIC values (5 μg/mL) observed for moracin T and moracin C against E. coli, S. dysenteriae, and P. aeruginosa, indicating a clear differentiation in antibacterial spectrum and potency [1].

Selective Spectrum
Head‑to‑head
63.6% organisms inhibited vs. 100% (moracin T/C)
Gram‑positive spectrum context
9 bacteria + 2 fungi panel
Antimicrobial Selectivity Gram-positive

3beta-Acetoxyurs-12-en-11-one Applications


Selective Gram-Positive Antibacterial Development

Given its potent MIC values of 12.71–15.59 μM against Bacillus subtilis and Micrococcus luteus [1] and its defined broad-spectrum MMC of 312–625 μg/mL [2], 3beta-Acetoxyurs-12-en-11-one serves as an ideal lead scaffold for medicinal chemistry programs aimed at developing narrow-spectrum antibacterials targeting Gram-positive pathogens. Its selective spectrum (63.6% organism coverage) minimizes disruption of Gram-negative commensals, a desirable attribute for infection-specific therapies.

Neuroprotective Tool for Apoptosis Research

The compound's quantifiable neuroprotective effect—a 144% relative protection rate against serum deprivation-induced apoptosis in SH-SY5Y-JNK3 cells at 1.0 × 10⁻⁶ M [3]—positions it as a valuable chemical probe for investigating neuroprotective signaling pathways. It can be used as a positive control or benchmark in assays studying neuronal survival, JNK3-mediated apoptosis, and oxidative stress-related neurodegeneration.

Natural Product Reference Standard

3beta-Acetoxyurs-12-en-11-one is a well-characterized secondary metabolite of Morus mesozygia and Ficus hirta Vahl . Its distinct spectroscopic and chromatographic properties make it suitable as a reference standard for the quality control and phytochemical fingerprinting of these medicinal plant species. Its isolation and structural elucidation are well-documented, providing a reliable benchmark for natural product chemists.

Ursane Triterpenoid SAR Studies

The compound's unique combination of an 11-keto group and a C3-acetate provides a defined structural motif for SAR investigations. The 12-en-11-one functionality is known to confer a 2–10× increase in anti-inflammatory potency compared to the parent 12-ene scaffold [4], while the C3-acetate group is associated with improved cytotoxic selectivity in related ursane derivatives [5]. This compound can therefore serve as a key intermediate or comparator in medicinal chemistry efforts aimed at optimizing ursane-based therapeutics for inflammation and cancer.

Application
Selection Property
Validation Focus
Gram‑positive antibacterial screening
Antimicrobial screening context
MIC and spectrum endpoints
Neuroprotection assay studies
Neuroprotection assay context
Apoptosis pathway‑response interpretation
Phytochemical reference standard
Identity and purity profiling
Spectroscopic and chromatographic consistency
Ursane triterpenoid SAR studies
11‑keto and C3‑acetate functional group context
Anti‑inflammatory potency and cytotoxicity selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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